molecular formula C11H9NO3S B8402028 3-(3-Methoxy-5-nitro-phenyl)-thiophene

3-(3-Methoxy-5-nitro-phenyl)-thiophene

Cat. No.: B8402028
M. Wt: 235.26 g/mol
InChI Key: AIMJAXAZRTWFSU-UHFFFAOYSA-N
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Description

3-(3-Methoxy-5-nitro-phenyl)-thiophene is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

3-(3-methoxy-5-nitrophenyl)thiophene

InChI

InChI=1S/C11H9NO3S/c1-15-11-5-9(8-2-3-16-7-8)4-10(6-11)12(13)14/h2-7H,1H3

InChI Key

AIMJAXAZRTWFSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-iodo-3-methoxy-5-nitro-benzene (1.0 g, 3.59 mmol) in ethanol (18 mL) in a microwave tube were added tetrakis(triphenylphosphine)palladium(0) (837 mg, 0.72 mmol), thiophen-3-ylboronic acid (748 mg, 5.55 mmol), and potassium carbonate (496 mg, 3.58 mmol) at room temperature. The mixture was heated to 160° C. under closed microwave conditions for 30 minutes. After cooling to room temperature, the colored mixture was filtered and the filter cake was washed with water. The filtrate was diluted with 1.0 N HCl and the organic compound was extracted into ethyl acetate (2×50 mL). The combined organic extracts were washed with brine solution (100 mL) and dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude mixture was purified by using an ISCO 80 g column, eluting with 0-10% ethyl acetate in hexanes to obtain 3-(3-methoxy-5-nitro-phenyl)-thiophene (776 mg, 92%) as a light yellow oil: EI(+)-HRMS m/e calculated for C11H9NO3S (M+)+ 235.0303, found 235.0298.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
496 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
837 mg
Type
catalyst
Reaction Step One

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